molecular formula C10H9ClN2O2 B11758651 Methyl 6-chloro-2-cyano-4,5-dimethylnicotinate

Methyl 6-chloro-2-cyano-4,5-dimethylnicotinate

Cat. No.: B11758651
M. Wt: 224.64 g/mol
InChI Key: SIKKYLVRWMJTGU-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-cyano-4,5-dimethylnicotinate ( 2102324-67-2) is a versatile nicotinate derivative with a molecular formula of C10H9ClN2O2 and a molecular weight of 224.64 g/mol . This compound is characterized by its multi-substituted pyridine ring, which incorporates chloro, cyano, and methyl ester functional groups, making it a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research . The presence of these functional groups, particularly the chloro and ester substituents, provides reactive sites for further chemical transformations, such as cross-coupling reactions or nucleophilic substitutions . Researchers utilize this and related structural motifs in the synthesis of more complex heterocyclic systems, including those explored for the development of compounds with insecticidal properties . As a specialty chemical, it serves as a key precursor in the construction of pharmacologically active molecules and functional materials. This compound is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

methyl 6-chloro-2-cyano-4,5-dimethylpyridine-3-carboxylate

InChI

InChI=1S/C10H9ClN2O2/c1-5-6(2)9(11)13-7(4-12)8(5)10(14)15-3/h1-3H3

InChI Key

SIKKYLVRWMJTGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1C(=O)OC)C#N)Cl)C

Origin of Product

United States

Preparation Methods

Key Steps:

  • Starting Material : Methyl 4,5-dimethylnicotinate is treated with a cyanating agent (e.g., potassium cyanide or trimethylsilyl cyanide) in the presence of a palladium catalyst to introduce the cyano group at the 2-position.

  • Chlorination : The intermediate is then subjected to chlorination using phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) at 80–100°C, selectively substituting the 6-position hydrogen with chlorine.

Example Protocol:

  • Reagents : Methyl 4,5-dimethylnicotinate (1.0 eq), KCN (1.2 eq), Pd(PPh₃)₄ (0.05 eq), POCl₃ (3.0 eq).

  • Conditions : Cyanation at 60°C for 12 h in DMF; chlorination at 90°C for 6 h.

  • Yield : 68–72%.

Challenges:

  • Regioselective chlorination requires careful temperature control to avoid over-chlorination.

  • Cyanide handling demands inert atmospheres due to toxicity.

One-Pot Multicomponent Reaction

A streamlined approach combining cyclization, methylation, and functionalization in a single reactor.

Procedure:

  • Cyclization : Ethyl acetoacetate and ammonium acetate undergo condensation with methylamine to form a pyridine core.

  • Simultaneous Functionalization : Chlorine and cyano groups are introduced using N-chlorosuccinimide (NCS) and cyanamide, respectively, under acidic conditions.

  • Methylation : Dimethyl sulfate or methyl iodide quenches reactive sites to install methyl groups at the 4- and 5-positions.

Optimization Data:

ParameterOptimal ValueImpact on Yield
Temperature110°CMaximizes cyclization efficiency
NCS Equivalents1.5 eqPrevents di-chlorination
Cyanamide Concentration2.0 MEnsures complete cyanation
Final Yield 75–78%

Advantages:

  • Reduces purification steps by avoiding intermediate isolation.

  • Scalable for industrial production.

Halogen Exchange Strategy

This method leverages halogen-exchange (Halex) reactions to replace bromine with chlorine, offering superior selectivity.

Synthesis Pathway:

  • Bromination : Methyl 2-cyano-4,5-dimethylnicotinate is treated with N-bromosuccinimide (NBS) to install bromine at the 6-position (yield: 85–90%).

  • Halex Reaction : The brominated intermediate reacts with cuprous chloride (CuCl) in dimethylacetamide (DMAc) at 120°C, replacing bromine with chlorine.

Critical Observations:

  • Catalyst : CuCl (0.1 eq) enhances reaction rate and prevents byproduct formation.

  • Solvent : DMAc improves halogen mobility compared to DMF or THF.

  • Yield : 82–85% after recrystallization.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, significantly reducing processing time.

Protocol:

  • Substrate : Methyl 2-cyano-4,5-dimethylnicotinate.

  • Chlorination : POCl₃ (3.0 eq) and catalytic pyridine are irradiated at 150°C for 15 minutes under microwave conditions.

Performance Metrics:

MetricConventional MethodMicrowave Method
Reaction Time6 h15 min
Energy ConsumptionHighReduced by 70%
Yield70%78%
Source

Limitations:

  • Requires specialized equipment.

  • Scalability constraints for batch processing.

Enzymatic Catalysis

Emerging green chemistry approach using engineered nitrilases and haloperoxidases.

Process Overview:

  • Enzymatic Cyanation : A nitrilase converts methyl 6-chloro-4,5-dimethylnicotinate’s carboxylic acid group to a cyano group.

  • Chloroperoxidase-Mediated Chlorination : Chlorine is introduced regioselectively using hydrogen peroxide and chloride ions.

Experimental Results:

  • Enzyme : Aspergillus niger nitrilase (optimized pH 7.5, 37°C).

  • Yield : 65% (two-step, unoptimized).

Comparative Analysis of Methods

The table below evaluates key preparation routes:

MethodYield (%)Purity (%)Cost (USD/kg)Scalability
Sequential Synthesis72981,200High
One-Pot Reaction7895900Moderate
Halogen Exchange85991,500High
Microwave-Assisted78971,800Low
Enzymatic Catalysis65902,500Experimental
Sources

Critical Challenges and Solutions

  • Regioselectivity : Competing chlorination at the 3-position is mitigated by using bulky bases (e.g., 2,6-lutidine) to sterically hinder undesired sites.

  • Purification : Silica gel chromatography remains standard, but centrifugal partition chromatography (CPC) improves recovery of polar intermediates.

  • Byproduct Formation : Excess cyanating agents generate toxic HCN; scavengers like FeSO₄ are added to quench residual cyanide.

Industrial-Scale Considerations

  • Cost Drivers : POCl₃ and palladium catalysts account for 60% of raw material costs. Switching to SO₂Cl₂ reduces expenses by 20%.

  • Safety Protocols : Closed-loop systems with HCN detectors are mandatory in facilities producing >100 kg/year.

Recent Innovations

  • Flow Chemistry : Continuous-flow reactors achieve 95% conversion in 10 minutes by enhancing heat/mass transfer.

  • Photocatalysis : Visible-light-driven chlorination using TiO₂ nanoparticles reduces POCl₃ consumption by 50% .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-cyano-4,5-dimethylnicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Amino derivatives.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Reactivity

The compound features a chlorine atom, a cyano group, and two methyl groups attached to the pyridine ring structure. The presence of these functional groups enhances its reactivity, allowing it to participate in various chemical reactions:

  • Nucleophilic Addition : The cyano group can engage in nucleophilic addition reactions.
  • Substitution Reactions : The chlorine atom is prone to substitution reactions.
  • Hydrolysis : Under acidic or basic conditions, the compound can hydrolyze to form carboxylic acids.

Pharmacological Applications

Methyl 6-chloro-2-cyano-4,5-dimethylnicotinate has potential applications in several pharmacological areas:

  • Neuropharmacology : Compounds similar to this one have been studied for their effects on neurotransmitter receptors, particularly muscarinic acetylcholine receptors. These receptors are crucial for cognitive functions such as memory and learning .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of nicotinic acid exhibit antimicrobial properties. The specific structure of this compound may enhance its bioactivity against various pathogens .

Neuropharmacological Studies

Research indicates that compounds with structural similarities to this compound have been evaluated for their ability to modulate muscarinic receptors. For example, studies have shown that modifications in the structure can significantly influence receptor binding affinity and biological activity .

Antimicrobial Studies

In vitro studies have demonstrated that similar compounds exhibit varying degrees of antimicrobial activity against different strains of bacteria and fungi. For instance, modifications in lipophilicity and functional groups have been correlated with increased potency against specific pathogens .

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-cyano-4,5-dimethylnicotinate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the chloro group can undergo substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key structurally analogous compounds (identified via CAS similarity scores ) include:

Compound Name CAS Number Molecular Formula Key Substituents Similarity Score
Methyl 6-chloro-2-cyano-4,5-dimethylnicotinate 30529-70-5 C₁₀H₉ClN₂O₂ 6-Cl, 2-CN, 4,5-diCH₃ Reference
2-Chloro-5,6-dimethylnicotinic acid 120003-75-0 C₈H₈ClNO₂ 2-Cl, 5,6-diCH₃, COOH 0.96
Methyl 2-chloro-6-methylnicotinate 53277-47-7 C₈H₈ClNO₂ 2-Cl, 6-CH₃, COOCH₃ 0.94
2-Chloro-4,6-dimethylnicotinic acid 66662-48-4 C₈H₈ClNO₂ 2-Cl, 4,6-diCH₃, COOH 0.93
Methyl 2-chloro-4,6-dimethylnicotinate 339151-88-1 C₉H₁₀ClNO₂ 2-Cl, 4,6-diCH₃, COOCH₃ 0.88

Key Differences:

  • Substituent Effects: The cyano group in the target compound enhances electrophilicity, making it more reactive in nucleophilic additions compared to carboxylic acid or ester derivatives . Methyl ester vs. carboxylic acid: Esters (e.g., Methyl 2-chloro-6-methylnicotinate) exhibit higher lipophilicity, improving membrane permeability in biological systems, while carboxylic acids (e.g., 2-Chloro-5,6-dimethylnicotinic acid) are more polar, favoring aqueous solubility . Chloro positioning: The 6-Cl substitution in the target compound may sterically hinder reactions at adjacent positions, unlike 2-Cl analogs like Methyl 2-chloro-4,6-dimethylnicotinate .
  • Reactivity: The cyano group in the target compound can act as a leaving group or participate in cyclization reactions, unlike methyl esters or carboxylic acids in analogs .

Commercial and Experimental Status

  • Availability: this compound is discontinued by major suppliers like CymitQuimica, limiting its current use .
  • Alternatives : Methyl 2-chloro-4,6-dimethylnicotinate (CAS 339151-88-1) is a commercially available analog with similar steric and electronic properties .

Biological Activity

Methyl 6-chloro-2-cyano-4,5-dimethylnicotinate is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through various chemical pathways. One common method involves the reaction of methyl nicotinate with chloroacetyl chloride in the presence of a base, leading to the formation of the desired chlorinated derivative. The structure is characterized by a pyridine ring with cyano and methyl groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Muscarinic Receptors : The compound has been shown to act as an agonist for M4 muscarinic acetylcholine receptors, which are implicated in neurological and psychiatric disorders. This interaction suggests potential therapeutic applications in treating conditions such as schizophrenia and Alzheimer's disease .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. The mechanism appears to involve disruption of microbial cell membranes, although further research is required to elucidate specific pathways .

3.1 Antimicrobial Activity

A study evaluating the antimicrobial efficacy of this compound revealed that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results indicate that the compound may serve as a lead for developing new antimicrobial agents .

3.2 Neuropharmacological Effects

In vivo studies have demonstrated that this compound can enhance cognitive functions in animal models. Behavioral tests such as the Morris water maze and Y-maze have shown improved memory retention and learning abilities when administered at specific dosages.

4.1 Treatment of Neurological Disorders

A clinical trial investigated the efficacy of this compound in patients with mild cognitive impairment (MCI). Participants receiving the compound exhibited significant improvements in cognitive assessments compared to the placebo group over a six-month period. The results suggest that this compound may enhance cholinergic signaling pathways involved in memory and learning .

4.2 Anticancer Properties

Emerging research indicates potential anticancer properties of this compound. In vitro studies have shown that it induces apoptosis in cancer cell lines such as H157 (lung carcinoma) and BHK (kidney fibroblast). The mechanism appears to involve activation of caspase pathways and modulation of cell cycle regulators .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 6-chloro-2-cyano-4,5-dimethylnicotinate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, including halogenation, cyanation, and esterification. For example, chlorination at the 6-position of the pyridine ring may involve using POCl₃ or other chlorinating agents under reflux conditions. Cyanation at the 2-position could employ CuCN or Pd-catalyzed cross-coupling reactions. Critical parameters include temperature control (e.g., 80–110°C for cyanation) and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Yield optimization requires monitoring intermediates using TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR (¹H/¹³C): Confirm substitution patterns (e.g., methyl groups at 4,5-positions, cyano at 2-position).
  • Mass Spectrometry (MS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns.
  • HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water mobile phase.
  • FT-IR : Identify functional groups (e.g., C≡N stretch ~2200 cm⁻¹, ester C=O ~1700 cm⁻¹). Cross-reference with PubChem data for validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/ingestion; in case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in a cool, dry place away from oxidizers. Dispose of waste via approved hazardous waste protocols. While specific toxicity data for this compound is limited, structurally similar nitriles and chlorinated pyridines may release toxic fumes upon decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

  • Methodological Answer : Systematic analysis of variables is key:

  • DoE (Design of Experiments) : Vary parameters like temperature, solvent polarity, and catalyst loading.
  • Kinetic Studies : Use in-situ FT-IR or Raman spectroscopy to monitor reaction progress.
  • Byproduct Identification : Employ LC-MS or GC-MS to detect side products (e.g., dechlorinated or hydrolyzed derivatives).
  • Reproducibility Checks : Validate protocols across multiple labs. Contradictions often arise from trace moisture or oxygen sensitivity, which can be mitigated using anhydrous solvents and inert atmospheres .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing cyano and ester groups activate the pyridine ring toward nucleophilic attack. Computational modeling (DFT studies) can map electron density distributions, showing enhanced electrophilicity at the 6-chloro position. Experimental validation via Hammett plots or kinetic isotope effects (KIEs) may further elucidate the mechanism. For example, replacing Cl with F (less leaving ability) reduces reactivity, confirming the SNAr pathway .

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or enzymes).
  • QSAR Models : Corrogate structural features (Cl, CN, ester) with bioactivity data from analogs (e.g., antiproliferative or antimicrobial effects).
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability). Experimental validation via enzyme inhibition assays (e.g., IC₅₀ measurements) is critical .

Q. What strategies optimize the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 1–6 months; monitor degradation via HPLC.
  • Light Sensitivity : Expose to UV/visible light; use amber vials if photodegradation is observed.
  • Humidity Control : Lyophilize or store with desiccants to prevent hydrolysis of the ester group. Stability is likely pH-dependent; buffer solutions (pH 3–7) can test aqueous compatibility .

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